BMS 488043

HIV-1 attachment inhibitor gp120 binding affinity dissociation half-life

BMS-488043 is the only commercially available attachment inhibitor with a clinically validated azaindole scaffold that binds gp120 upstream of CCR5/CXCR4 engagement. Its well-characterized EC₅₀ (3.0±0.9 nM vs. JRFL) and unique resistance mutations (V68A, L116I, S375I/N, M426L) make it an indispensable reference standard for antiviral screening and structural biology. Unlike indole-based analogs, it achieves oral bioavailability and has demonstrated human proof-of-concept. Procure this specific compound to ensure reproducible, publication-grade data and avoid confounding cross-resistance effects.

Molecular Formula C22H22N4O5
Molecular Weight 422.4 g/mol
CAS No. 452296-83-2
Cat. No. B1667215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS 488043
CAS452296-83-2
Synonyms1,2-ethanedione, 1-(4-benzoyl-1-piperazinyl)-2-(4,7-dimethoxy-1H-pyrrolo(2,3-c)pyridin-3-yl)-
1-(4-benzoyl-1-piperazinyl)-2-(4,7-dimethoxy-1H-pyrrolo(2,3-c)pyridin-3-yl)-1,2-ethanedione
BMS-488043
BMS488043
Molecular FormulaC22H22N4O5
Molecular Weight422.4 g/mol
Structural Identifiers
SMILESCOC1=CN=C(C2=C1C(=CN2)C(=O)C(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4)OC
InChIInChI=1S/C22H22N4O5/c1-30-16-13-24-20(31-2)18-17(16)15(12-23-18)19(27)22(29)26-10-8-25(9-11-26)21(28)14-6-4-3-5-7-14/h3-7,12-13,23H,8-11H2,1-2H3
InChIKeyDBPMWRYLTBNCCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BMS 488043 CAS 452296-83-2: HIV-1 Attachment Inhibitor Targeting gp120-CD4 Interaction


BMS-488043 (CAS 452296-83-2) is a novel, orally bioavailable small-molecule inhibitor of HIV-1 attachment that binds to the viral envelope glycoprotein gp120 and blocks its interaction with the host CD4 receptor [1]. As an azaindole derivative developed through systematic structural optimization from an indole-based screening lead [2], BMS-488043 represents a mechanistically distinct class of antiretroviral agents that acts upstream of coreceptor engagement, thereby inhibiting viral entry irrespective of CCR5 or CXCR4 tropism [3]. The compound has demonstrated clinical proof-of-concept in HIV-1-infected subjects, validating this mechanistic approach for therapeutic intervention [4].

BMS 488043 CAS 452296-83-2: Why Class-Level Substitution Is Not Scientifically Defensible


Although several small-molecule gp120-CD4 interaction inhibitors exist within the attachment inhibitor class (e.g., BMS-378806, BMS-626529/temsavir, NBD-556), generic substitution with structural analogs is not scientifically justified due to substantial differences in binding kinetics, antiviral spectrum, resistance profiles, and oral bioavailability. The azaindole scaffold of BMS-488043 imparts distinct pharmaceutical properties that enabled clinical advancement where earlier indole-based inhibitors failed [1]. Furthermore, the compound induces unique conformational changes in gp120 that differ mechanistically from other attachment inhibitors [2]. These differentiating features, quantified in the evidence below, preclude simple interchangeability with other gp120-targeting agents and necessitate compound-specific procurement for research and development programs.

BMS 488043 CAS 452296-83-2: Quantitative Differentiation Evidence Against Closest Comparators


Binding Affinity and Dissociation Kinetics: BMS-488043 vs. BMS-626529 (Temsavir) on Purified JRFL gp120

In a direct head-to-head comparison using purified JRFL envelope gp120, BMS-626529 (the active metabolite of fostemsavir) exhibited 23-fold higher binding affinity (Kd = 0.83 ± 0.08 nM) compared to BMS-488043 (Kd = 19 ± 1 nM). More importantly, BMS-626529 demonstrated a 10.7-fold longer dissociative half-life (t1/2 = 458 ± 67 min vs. 43 ± 2 min) [1]. This kinetic advantage translates to a 7.5-fold improvement in antiviral EC50 (0.4 ± 0.1 nM vs. 3.0 ± 0.9 nM) in the same assay system [1]. These data establish that while BMS-488043 served as the foundational clinical attachment inhibitor, subsequent optimization yielded analogs with significantly enhanced target residence time and potency.

HIV-1 attachment inhibitor gp120 binding affinity dissociation half-life surface plasmon resonance

Antiviral Potency Across Laboratory HIV-1 Strains: BMS-488043 vs. BMS-663068 (Fostemsavir Prodrug)

Cross-study comparison of antiviral potency against a panel of laboratory-adapted HIV-1 strains reveals that the prodrug BMS-663068 (fostemsavir), which delivers the active moiety BMS-626529, exhibits 7- to 67-fold greater inhibitory potency than BMS-488043 depending on the viral strain tested [1]. Specifically, against NL4-3, SF-162, and JRFL strains, BMS-663068 was 7- to 10-fold more potent. Against 89.6 virus, Bal virus, and MN virus, BMS-663068 demonstrated 15-fold, 14-fold, and 67-fold enhanced potency, respectively [1]. These data highlight the substantially broadened antiviral spectrum achieved through subsequent chemical optimization of the attachment inhibitor scaffold.

HIV-1 antiviral activity EC50 laboratory strains prodrug comparison

Clinical Antiviral Efficacy: BMS-488043 vs. BMS-378806 (Predecessor Attachment Inhibitor)

In an 8-day monotherapy clinical trial in HIV-1-infected subjects, BMS-488043 administered at 800 mg and 1,800 mg BID produced mean plasma HIV-1 RNA reductions from baseline of 0.72 log10 copies/mL and 0.96 log10 copies/mL, respectively, compared to 0.02 log10 copies/mL for placebo [1]. In contrast, its predecessor BMS-378806 (indole-based attachment inhibitor) failed to advance beyond early clinical development due to an unacceptably narrow antiviral spectrum and suboptimal pharmaceutical properties [2]. The azaindole scaffold replacement in BMS-488043 addressed these limitations, enabling oral bioavailability and clinical proof-of-concept that validated attachment inhibition as a viable therapeutic strategy [3].

HIV-1 clinical trial viral load reduction oral bioavailability Phase I/II

Resistance Profile: BMS-488043 Resistance Mutations Do Not Confer Cross-Resistance to Other Antiretroviral Classes

Phenotypic analysis of baseline and day-8 samples from the 8-day monotherapy trial identified four subjects with emergent phenotypic resistance (>10-fold increase in EC50 from baseline) and four subjects with high baseline EC50 values (>200 nM) [1]. Population sequencing and clonal analysis revealed five gp120 mutations at four loci associated with BMS-488043 resistance: V68A, L116I, S375I/N, and M426L, with the S375 substitution (located near the CD4 binding pocket) being most prevalent (maintained in 5/8 subjects at day 8) [1]. Critically, these resistance-conferring substitutions did not alter viral sensitivity to other classes of HIV-1 entry inhibitors or to approved antiretrovirals targeting reverse transcriptase or protease [1]. This lack of cross-resistance distinguishes attachment inhibitors as a mechanistically orthogonal class suitable for salvage therapy regimens.

HIV-1 drug resistance gp120 mutations cross-resistance phenotypic susceptibility

Mechanism of Action: BMS-488043 Induces Conformational Changes in Both CD4 and CCR5 Binding Regions of gp120

Using three independent experimental approaches (sCD4 binding assays, CD4-induced epitope exposure assays, and CCR5 binding site probing), BMS-488043 was shown to induce conformational changes within gp120 that extend beyond the immediate CD4 binding pocket to also affect the CCR5 coreceptor binding region [1]. The compound inhibited soluble CD4 (sCD4) binding to 11 distinct HIV envelope gp120 proteins surveyed [1]. Notably, binding of BMS-488043 to gp120 and binding of sCD4 are mutually exclusive—increased concentrations of one can completely block the binding of the other without affecting maximal gp120 binding capacity [1]. This allosteric conformational remodeling mechanism differs from simple competitive antagonism and distinguishes BMS-488043 from other gp120-targeting agents such as NBD-556, which acts as a CD4-mimetic rather than a conformational inhibitor.

HIV-1 entry inhibition gp120 conformational change CD4 binding site CCR5 binding region

BMS 488043 CAS 452296-83-2: Validated Research and Industrial Application Scenarios


Reference Standard for In Vitro Attachment Inhibitor Screening and SAR Studies

BMS-488043 serves as an essential reference compound for in vitro antiviral screening programs evaluating novel gp120-CD4 interaction inhibitors. Its well-characterized EC50 values against laboratory strains (e.g., 3.0 ± 0.9 nM against JRFL [1]) and defined resistance mutation profile (V68A, L116I, S375I/N, M426L [2]) provide a validated benchmark for assessing potency and resistance susceptibility of new chemical entities. Medicinal chemistry teams can utilize BMS-488043 as a control compound when optimizing next-generation attachment inhibitors, particularly given the extensive SAR knowledge accumulated during its development from indole to azaindole scaffolds [3].

Chemical Probe for gp120 Conformational Dynamics and Allosteric Inhibition Studies

The unique ability of BMS-488043 to induce conformational changes in both the CD4 and CCR5 binding regions of gp120 [4] makes it an invaluable chemical probe for structural biology and biophysical studies of HIV-1 envelope glycoprotein dynamics. Researchers investigating gp120 conformational states, CD4-induced epitope exposure, or coreceptor binding site accessibility can employ BMS-488043 to trap specific conformational intermediates. Its mutually exclusive binding relationship with sCD4 [4] further enables competitive binding studies to map the attachment inhibitor binding pocket and understand allosteric communication pathways within gp120.

Mechanistic Comparator for Resistance Surveillance and Cross-Resistance Profiling

BMS-488043's defined resistance mutations (particularly S375I/N) and the established lack of cross-resistance to other antiretroviral classes [2] position it as a valuable comparator compound for HIV-1 resistance surveillance programs. Clinical virology laboratories and academic research groups studying drug resistance evolution can use BMS-488043 as a representative attachment inhibitor to benchmark phenotypic susceptibility assays and to validate genotypic resistance algorithms. Its orthogonal resistance profile enables clean interpretation of combination antiviral studies without confounding cross-resistance effects.

Prodrug Development Benchmark: BMS-488043 as Parent Compound for Phosphonooxymethyl Prodrug Optimization

The successful development of BMS-663749, a phosphonooxymethyl prodrug of BMS-488043 that significantly increased both AUC and Cmax compared to solid capsule formulations of the parent drug [5], establishes BMS-488043 as a key benchmark compound for prodrug development programs. Pharmaceutical scientists and formulation groups working on solubility-limited or permeability-limited drug candidates can utilize BMS-488043 as a reference case study for phosphonooxymethyl prodrug strategies, with published comparative pharmacokinetic data in both preclinical species and human subjects [5] providing a validated framework for assessing prodrug performance.

Technical Documentation Hub

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